Furan, tetrahydro-2-[(phenylseleno)methyl]-
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Overview
Description
Furan, tetrahydro-2-[(phenylseleno)methyl]- is an organic compound that belongs to the class of furans Furans are heterocyclic compounds containing a five-membered aromatic ring with four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan, tetrahydro-2-[(phenylseleno)methyl]- typically involves the reaction of tetrahydrofuran with phenylselenium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for furan, tetrahydro-2-[(phenylseleno)methyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency. Industrial production would also focus on ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-2-[(phenylseleno)methyl]- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to form a double bond.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding tetrahydrofuran derivatives.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives and alkenes.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Furan, tetrahydro-2-[(phenylseleno)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of furan, tetrahydro-2-[(phenylseleno)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran: A simpler furan derivative without the phenylseleno group.
2-Methyltetrahydrofuran: Another furan derivative with a methyl group instead of the phenylseleno group.
2,5-Dimethylfuran: A furan derivative with two methyl groups.
Uniqueness
Furan, tetrahydro-2-[(phenylseleno)methyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and potential therapeutic uses.
Properties
IUPAC Name |
2-(phenylselanylmethyl)oxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OSe/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10H,4-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVRMJDABAVWDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C[Se]C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OSe |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338821 |
Source
|
Record name | Furan, tetrahydro-2-[(phenylseleno)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65539-72-2 |
Source
|
Record name | Furan, tetrahydro-2-[(phenylseleno)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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